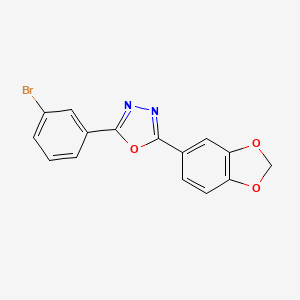![molecular formula C12H13N3O2S B5746557 ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as methomyl, is a carbamate insecticide that is widely used in agricultural practices. It is a broad-spectrum insecticide that acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. Methomyl is highly effective against a wide range of pests and is used to control insects in crops such as fruits, vegetables, and ornamental plants.
作用机制
Methomyl acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to the death of the insect.
Biochemical and Physiological Effects:
Methomyl has been shown to have a wide range of biochemical and physiological effects on insects. It has been reported to affect the activity of various enzymes, including acetylcholinesterase, esterases, and oxidases. It also disrupts the metabolism of carbohydrates, lipids, and proteins in insects. Methomyl has been shown to affect the development and reproduction of insects, and it can also have sublethal effects on non-target organisms such as birds and mammals.
实验室实验的优点和局限性
Methomyl is a widely used insecticide that has several advantages for lab experiments. It is highly effective against a wide range of pests, and it has a relatively short half-life in the environment, making it a suitable candidate for field experiments. However, ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate can also have adverse effects on non-target organisms, and its use is regulated in many countries. In addition, the toxicity of ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate can vary depending on the species of insect and the environmental conditions, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of research is the development of new insecticides with improved efficacy and safety. Another area of research is the evaluation of the potential impact of ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate on non-target organisms and the environment. There is also a need for further research on the mechanism of action of ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate and other carbamate insecticides, as well as the development of new methods for monitoring and detecting the presence of ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate in the environment.
合成方法
Methomyl can be synthesized by the reaction of methyl isocyanate with 4-methylphenylhydrazine and ethyl chloroformate. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under controlled temperature and pressure conditions. The product is then purified by recrystallization or chromatography.
科学研究应用
Methomyl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to evaluate its efficacy in controlling insect pests and to assess its potential impact on the environment. Methomyl has also been used as a model compound to study the mechanism of action of carbamate insecticides and to develop new insecticides with improved efficacy and safety.
属性
IUPAC Name |
ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)13-11-15-14-10(18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHJDLVYRRIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)


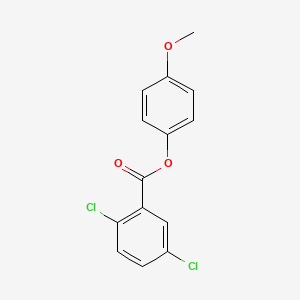
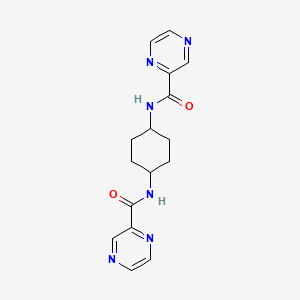
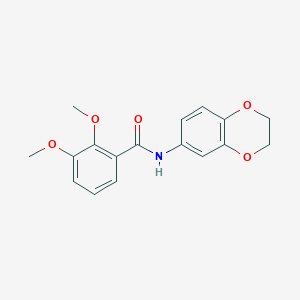

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
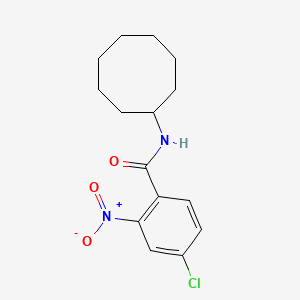
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)
